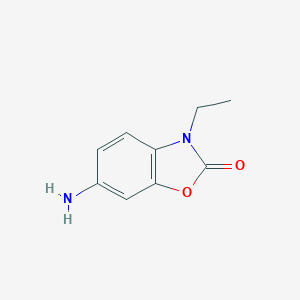

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-ethyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQSRBYRLPRXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization in Benzoxazolone Research

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the primary amino (-NH₂) group would be indicated by a pair of stretching vibrations in the region of 3400-3300 cm⁻¹. The N-H bending vibration is typically observed around 1650-1580 cm⁻¹. The cyclic carbamate (B1207046) (oxazolone) ring contains a carbonyl group (C=O), which is expected to show a strong absorption band in the range of 1780-1740 cm⁻¹, a region characteristic for five-membered cyclic lactams. The C-O-C stretching vibrations of the benzoxazole (B165842) ring system would likely appear in the 1280-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be found in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl group would be observed in the 2980-2850 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3400-3300 |

| C-H Stretch (Aromatic) | >3000 |

| C-H Stretch (Aliphatic) | 2980-2850 |

| C=O Stretch (Lactam) | 1780-1740 |

| N-H Bend (Amino) | 1650-1580 |

| C=C Stretch (Aromatic) | 1600-1450 |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to provide distinct signals for each type of proton in the molecule. The aromatic protons on the benzene ring would appear as a set of multiplets in the downfield region, typically between δ 6.5 and 7.5 ppm. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the amino group and the fused oxazolone (B7731731) ring. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The ethyl group attached to the nitrogen atom would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons, typically in the range of δ 3.8-4.2 ppm, coupled to the methyl protons. The methyl (-CH₃) protons would appear as a triplet further upfield, around δ 1.2-1.5 ppm, due to coupling with the adjacent methylene protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5-7.5 | Multiplet |

| Amino-H | Variable | Broad Singlet |

| -N-CH₂- | 3.8-4.2 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the carbonyl carbon of the lactam ring is expected to be the most downfield signal, typically in the range of δ 150-160 ppm. The aromatic carbons would resonate in the region of δ 100-150 ppm, with the carbon atom attached to the amino group appearing at a higher field due to its electron-donating effect. The carbon atoms of the ethyl group would appear in the upfield region, with the methylene carbon (-CH₂-) expected around δ 35-45 ppm and the methyl carbon (-CH₃) around δ 10-20 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Lactam) | 150-160 |

| Aromatic-C | 100-150 |

| -N-CH₂- | 35-45 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI MS, CIMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₉H₁₁N₃O₂), the calculated molecular weight is approximately 193.20 g/mol .

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 194.2. Chemical Ionization Mass Spectrometry (CIMS) would also yield a similar pseudomolecular ion. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways could include the loss of the ethyl group, cleavage of the oxazolone ring, and loss of CO or CO₂.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 194.2 |

| [M-C₂H₅]⁺ | 165.1 |

| [M-CO]⁺ | 165.2 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC)

Chromatographic techniques are vital for assessing the purity of a synthesized compound and for its separation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and assessing the purity of the product. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be a suitable mobile phase. The retention factor (Rf) value would depend on the specific solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for both qualitative and quantitative analysis. A reversed-phase C18 column is commonly used for the analysis of such compounds. A typical mobile phase would consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. The retention time would be a characteristic property of the compound under specific chromatographic conditions and could be used to determine its purity with high accuracy. mdpi.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hexane |

| Dichloromethane |

| Ethyl acetate |

| Methanol |

| Acetonitrile |

| Formic acid |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique in synthetic chemistry, providing crucial validation of a newly synthesized compound's empirical and molecular formula. This destructive method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N), and occasionally sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed chemical formula. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, serves as a strong indicator of the sample's purity and affirms its elemental composition.

For the compound this compound, the molecular formula is C₉H₁₀N₂O₂. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of the compound is 178.19 g/mol .

The process of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured by sophisticated detection systems. From the quantities of these products, the original mass percentages of C, H, and N in the sample are calculated.

In the broader context of benzoxazolone research, elemental analysis is a standard characterization step following synthesis. researchgate.netnih.govresearchgate.net While specific experimental data for this compound is not detailed in the reviewed literature, the established methodology confirms its essential role. For instance, studies on similar heterocyclic structures consistently report the use of elemental analysis (CHN analysis) to corroborate the findings from spectroscopic techniques like NMR and mass spectrometry. nih.govresearchgate.netresearchgate.net

The expected results from an elemental analysis of a pure sample of this compound would closely align with the theoretical values presented in the table below.

Interactive Data Table: Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 60.66 |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 5.66 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.72 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 17.96 |

| Total | 178.19 | 100.00 |

Computational and Theoretical Investigations of 6 Amino 3 Ethyl 1,3 Benzoxazol 2 3h One and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the geometric and electronic characteristics of benzoxazolone derivatives.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For benzoxazolone derivatives, DFT studies, particularly using the B3LYP functional combined with basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometry and calculate various electronic properties. researchgate.netmdpi.comresearchgate.net

These calculations provide valuable data on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in charge transfer interactions. researchgate.net For related benzoxazole (B165842) systems, calculations have been used to determine these energy values. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This is vital for understanding intermolecular interactions, particularly in biological systems.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.net

Table 1: Representative DFT-Calculated Properties for Benzoxazolone Analogues

| Property | Typical Calculated Value/Finding | Significance |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4 to 5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2 to 6 Debye | Influences solubility and intermolecular forces |

Note: The values presented are representative based on computational studies of analogous benzoxazolone structures and may vary for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the electron-electron interaction. azchemie.comlibretexts.org While often less accurate than modern DFT methods for total energies, HF is still valuable for determining molecular structures and wavefunctions. libretexts.orgq-chem.com In the study of benzoxazolone analogues, HF calculations, often used in conjunction with DFT, can provide insights into ground state geometries and electronic properties. researchgate.netresearchgate.net

HF calculations are particularly useful for:

Initial Geometry Optimization: Providing a good starting point for more computationally intensive calculations.

Qualitative Molecular Orbital Analysis: Understanding the basic electronic structure and orbital shapes.

Comparative Studies: When combined with DFT, HF results can help assess the impact of electron correlation on molecular properties.

The core of the HF method is to solve a set of one-electron equations where each electron interacts with the average field of all other electrons, known as a mean-field theory. azchemie.com

Molecules with flexible side chains, such as the ethyl group in this compound, can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. researchgate.net

Theoretical methods, including both HF and DFT, are used to map the potential energy surface by systematically rotating a molecule's single bonds. researchgate.net From this analysis, the following can be determined:

Stable Conformers: The lowest energy structures on the potential energy surface.

Rotational Barriers: The energy required to rotate from one stable conformer to another.

Thermodynamic Parameters: Calculation of relative energies, enthalpies, and Gibbs free energies to predict the population of each conformer at a given temperature.

For example, in studies of similar N-substituted heterocyclic compounds, conformational analysis has identified the most stable conformers by calculating the potential energy surfaces associated with the rotation of key dihedral angles. researchgate.net

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.

Vibrational Spectroscopy (IR and Raman): DFT and HF methods can calculate the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and methodological approximations, providing a predicted spectrum that can be compared with experimental FT-IR and FT-Raman data to assign vibrational modes. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is valuable for confirming the structure of newly synthesized compounds and for assigning specific peaks in complex spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. mdpi.comresearchgate.net It calculates the energies of vertical electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net These calculations help to understand the nature of the electronic transitions, such as π→π* transitions, within the benzoxazolone core. researchgate.net

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound and its analogues, molecular docking studies are employed to explore their potential to interact with various biological targets. Benzoxazolone derivatives have been investigated for their binding affinity against targets implicated in cancer, inflammation, and microbial infections. wjarr.comresearchgate.netbiotech-asia.org

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand.

Docking Simulation: Using a docking algorithm to place the ligand in the active site of the receptor in various conformations and orientations.

Scoring and Analysis: Evaluating the binding poses using a scoring function that estimates the binding affinity (often expressed as a docking score or binding energy). The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues are then analyzed.

Studies on similar 3-substituted-2(3H)-benzoxazolone derivatives have shown that the carbonyl group of the benzoxazolone core can be significant for forming hydrogen bonds with key amino acid residues, such as arginine, in the active site of enzymes like caspase-3. wjarr.com

Table 2: Representative Molecular Docking Results for Benzoxazolone Analogues with Biological Targets

| Biological Target | Key Interacting Residues (Example) | Type of Interaction | Significance of Interaction |

|---|---|---|---|

| Caspase-3 | ARG207 | Hydrogen Bonding | Potential anticancer activity |

| Tyrosine Kinase | GLN72, HIS73 | Hydrogen Bonding | Potential anticancer activity |

| DNA Gyrase | - | - | Potential antimicrobial activity |

Note: This table presents examples of interactions observed for analogous compounds and is for illustrative purposes. The specific interactions for this compound would require a dedicated docking study.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The biological activity of a molecule is often dictated by its ability to form specific interactions with its target protein. Hydrogen bonds and hydrophobic interactions are two of the most crucial non-covalent interactions that govern ligand-protein recognition and binding affinity.

Hydrogen Bonding: The structure of this compound possesses key functional groups capable of participating in hydrogen bonds. The amino group (-NH2) at the 6-position provides two hydrogen bond donors. The carbonyl group (C=O) at the 2-position and the oxygen atom within the oxazolone (B7731731) ring act as hydrogen bond acceptors. In computational docking studies of various benzoxazolone derivatives, the carbonyl oxygen is frequently observed to form a crucial hydrogen bond with amino acid residues such as Arginine in the active site of enzymes like caspase-3 wjarr.com. This interaction often plays a significant role in anchoring the ligand within the binding pocket. The amino group can form hydrogen bonds with acidic residues or backbone carbonyls of the protein, further stabilizing the ligand-protein complex.

The following table summarizes the potential hydrogen bond donors and acceptors in this compound:

| Functional Group | Type | Number |

| Amino (-NH2) | Donor | 2 |

| Carbonyl (C=O) | Acceptor | 1 |

| Ring Oxygen (-O-) | Acceptor | 1 |

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. A pharmacophore model can be used to screen virtual libraries of compounds to identify new potential ligands or to guide the modification of existing ligands to improve their activity.

For benzoxazolone derivatives, pharmacophore models have been developed for various therapeutic targets, including anticancer and antimicrobial agents nih.gov. A typical pharmacophore model for a benzoxazolone-based inhibitor might include:

A hydrogen bond acceptor: corresponding to the carbonyl oxygen.

A hydrogen bond donor: corresponding to the amino group or other substituents.

An aromatic ring feature: representing the benzene (B151609) portion of the benzoxazolone core.

A hydrophobic feature: which could be represented by the ethyl group or other nonpolar substituents.

Studies on benzoxazole derivatives have led to the generation of distinct pharmacophore models for different biological activities. For instance, in the context of anticancer activity, a model might highlight the necessity of two hydrogen bond acceptors at specific positions for activity against certain cell lines ijpsonline.com. The this compound structure fits well into such models, with its strategically positioned functional groups. By understanding the key pharmacophoric features, medicinal chemists can rationally design new analogues with modified substituents to optimize their fit within the pharmacophore model and, consequently, their biological activity.

The table below outlines the key pharmacophoric features of this compound:

| Feature | Corresponding Functional Group |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Ring Oxygen |

| Hydrogen Bond Donor | Amino Group |

| Aromatic Ring | Benzene Ring |

| Hydrophobic Group | Ethyl Group |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time and the exploration of conformational changes in a simulated biological environment.

Assessment of Complex Stability over Time

MD simulations can predict the stability of a ligand-protein complex by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial docked conformation over the simulation time. A stable complex will exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation within the active site. In silico studies of benzoxazole derivatives have utilized MD simulations to confirm the stability of docked complexes nih.gov. For this compound, an MD simulation would involve placing the docked complex in a simulated aqueous environment and observing its behavior over several nanoseconds.

The stability of the complex is also maintained by a persistent network of hydrogen bonds and hydrophobic interactions. MD simulations allow for the analysis of the persistence of these interactions throughout the simulation. For example, the hydrogen bond between the carbonyl oxygen of the benzoxazolone ring and a key amino acid residue in the protein's active site can be monitored to assess its stability.

Conformational Changes and Flexibility in Biological Environments

Both proteins and ligands are flexible molecules, and their conformations can change upon binding. MD simulations can capture these conformational changes, providing a more realistic model of the binding event. The benzoxazolone ring system is relatively rigid, but the ethyl group and the amino group have rotational freedom. MD simulations can explore the preferred conformations of these flexible parts of this compound within the protein's binding pocket.

Furthermore, the protein itself can undergo conformational changes to accommodate the ligand. These induced-fit effects are crucial for a complete understanding of the binding process. Analysis of the root-mean-square fluctuation (RMSF) of the protein's amino acid residues during the simulation can identify regions of the protein that become more or less flexible upon ligand binding. This information can be valuable for understanding the mechanism of action and for the design of new inhibitors that can better stabilize the active conformation of the protein.

The following table provides a hypothetical summary of the types of data that can be obtained from an MD simulation of a this compound-protein complex:

| Parameter | Description | Implication |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions over time. | Low and stable RMSD suggests a stable binding mode. |

| RMSD of Protein Backbone | Root-mean-square deviation of the protein's backbone atoms over time. | Indicates the overall stability of the protein structure upon ligand binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy indicates a strong and stable interaction. |

| RMSF of Protein Residues | Root-mean-square fluctuation of individual amino acid residues. | Highlights flexible regions of the protein and how flexibility changes upon ligand binding. |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Structural Features Influencing Biological Target Interactions

The biological activity of benzoxazolone derivatives is significantly influenced by the nature and position of substituents on the benzoxazolone ring system. The core structure itself, a bicyclic system, provides a rigid framework that can be appropriately functionalized to achieve desired biological activities.

Key structural features that influence biological target interactions include:

The Benzoxazolone Core: This planar, aromatic system is crucial for establishing foundational interactions, often through π-π stacking with aromatic residues in the binding sites of target proteins.

Substituents on the Benzene (B151609) Ring: The type and placement of functional groups on the benzene portion of the scaffold can dramatically alter activity. Electron-donating or electron-withdrawing groups can modify the electronic properties of the entire molecule, affecting its binding affinity and reactivity.

Substitution at the N-3 Position: The nitrogen atom of the oxazolone (B7731731) ring is a key point for modification. Alkylation at this position can influence the molecule's lipophilicity, steric profile, and conformational flexibility, thereby modulating its interaction with biological targets.

Impact of Substitution at the 6-Position (e.g., Amino Group) on Molecular Recognition

The 6-position of the benzoxazolone ring is a critical site for substitution, with the introduction of an amino group having a profound impact on molecular recognition. Aromatic electrophilic substitution on the benzoxazolone ring predominantly occurs at the 6-position. researchgate.net

The amino group at the 6-position can:

Act as a Hydrogen Bond Donor: The -NH2 group can form hydrogen bonds with amino acid residues in the active site of a target protein, enhancing binding affinity and specificity.

The presence of an amino group at the 6-position, as seen in 6-amino-2-(3-aminophenyl)benzoxazole (B21361), contributes to its ability to interact with molecular targets like DNA topoisomerases and protein kinases.

Role of N-3 Alkylation (e.g., Ethyl Group) on Conformational Preferences and Interactions

Alkylation at the N-3 position of the benzoxazolone ring, such as the introduction of an ethyl group, plays a significant role in defining the molecule's conformational preferences and its interactions with biological targets.

The N-3 ethyl group can:

Influence Lipophilicity: The addition of an alkyl chain increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and access intracellular targets.

Introduce Steric Constraints: The size and shape of the N-3 substituent can introduce steric hindrance, influencing the orientation of the molecule within a binding pocket and potentially leading to a more favorable or unfavorable binding mode.

Alter Conformational Flexibility: N-alkylation can restrict the rotation around the N-C bond, leading to a more defined conformation. This can be advantageous if the preferred conformation aligns well with the topology of the target's active site.

Studies on related benzodioxole derivatives have shown that modifications affecting the molecule's resemblance to known ligands can significantly alter their biological activity. nih.gov

Investigation of Molecular Mechanisms for Modulation of Biological Pathways

The molecular mechanisms through which 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and related compounds modulate biological pathways are diverse and depend on the specific cellular context and the target with which they interact. For instance, the benzoxazole (B165842) derivative 6-amino-2-(3-aminophenyl)benzoxazole is known to bind to DNA and proteins, thereby disrupting their normal functions. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

The benzoxazolone scaffold has been implicated in the development of inhibitors for various enzymes, including acid ceramidase, which is involved in sphingolipid metabolism. acs.org By inhibiting such enzymes, these compounds can modulate signaling pathways that control cell fate, such as the balance between ceramide-induced apoptosis and sphingosine-1-phosphate-mediated cell survival. acs.org

Bioisosteric Relationships within the Benzoxazolone Framework

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design. drughunter.com The 2(3H)-benzoxazolone ring system itself can be considered a bioisostere of phenol (B47542) or catechol, offering improved metabolic stability. nih.govresearchgate.net

Within the benzoxazolone framework, various bioisosteric replacements can be considered:

Replacement of the Benzene Ring: Saturated bicyclic systems like bicyclo[1.1.1]pentane can be used as bioisosteric replacements for the benzene ring to fine-tune properties like aqueous solubility and metabolic stability. semanticscholar.org

Modification of the Oxazolone Ring: The oxazolone ring can be replaced by other five- or six-membered heterocyclic rings such as benzothiazolinone (B8138533) or benzoxazinone (B8607429) to modulate activity and pharmacokinetic properties. researchgate.net

Amide Bond Bioisosteres: The amide linkage within the oxazolone ring can be mimicked by other functional groups like triazoles or oxadiazoles (B1248032) to enhance metabolic stability and selectivity. drughunter.com

The success of a bioisosteric replacement is highly dependent on the specific molecular context and the target being addressed. drughunter.com

Data Tables

Table 1: Selected Benzoxazolone Derivatives and their Reported Biological Insights

| Compound Name | Key Structural Features | Reported Biological Insight | Reference |

| This compound | 6-amino group, N-3 ethyl group | Core structure for SAR studies | N/A |

| 6-amino-2-(3-aminophenyl)benzoxazole | 6-amino group, 2-aminophenyl substituent | Interacts with DNA topoisomerases and protein kinases | |

| 2(3H)-benzoxazolone | Unsubstituted core | "Privileged scaffold" mimicking phenol/catechol | nih.govresearchgate.net |

| 6-bromo-1,3-benzoxazol-2(3H)-one | 6-bromo substituent | Intermediate for synthesis of derivatives | researchgate.net |

Advanced Academic Applications and Research Directions

Design and Synthesis of Compound Libraries for Screening Initiatives

The creation of compound libraries based on the 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one core is a key strategy in the quest for new therapeutic agents. The benzoxazolone scaffold itself is considered ideal for drug design due to its favorable physicochemical properties, including a balance of lipophilic and hydrophilic fragments and the potential for chemical modification at multiple sites. nih.govresearchgate.net

High-throughput screening (HTS) campaigns can efficiently evaluate large collections of these derivatives against a multitude of biological targets. nih.gov For instance, diversity-based HTS (D-HTVS) can be employed to screen extensive small molecule libraries, like the ChemBridge library, to identify novel inhibitors of specific enzymes or receptors. nih.gov The synthesis of these libraries often involves established chemical reactions, such as the cyclization of aminophenol derivatives or alternative routes from readily available starting materials like isatins. umn.edu The strategic modification of the 6-amino and 3-ethyl groups allows for the generation of a diverse set of analogs, enhancing the probability of identifying "hit" and "lead" compounds with desired pharmacological profiles. nih.gov

Development of Novel Molecular Probes for Biochemical Studies

The inherent structural features of this compound make it an attractive starting point for the development of sophisticated molecular probes. These probes are invaluable tools for elucidating complex biochemical pathways and studying the interactions between molecules in a biological system.

For example, the amino group can be functionalized to introduce reporter groups such as fluorophores, enabling the synthesis of fluorescent probes. These probes can be used to visualize and track the localization and dynamics of their biological targets within cells. Benzoxadiazole derivatives, for instance, are known to exhibit strong, solvent-dependent fluorescence, making them suitable for such applications. frontiersin.org Furthermore, the benzoxazolone core can be incorporated into affinity-based probes, which are designed to selectively bind to a specific protein. These probes can be used to isolate and identify new protein targets or to study the binding characteristics of known targets. The development of such probes based on the this compound scaffold holds significant promise for advancing our understanding of cellular processes.

Exploration of Benzoxazolone Derivatives as Building Blocks in Organic Synthesis

Beyond its direct biological applications, this compound and its derivatives serve as versatile building blocks in the field of organic synthesis. The reactive amino group and the aromatic ring system provide multiple points for further chemical transformations, allowing for the construction of more complex molecular architectures.

The benzoxazole (B165842) nucleus is a key component in a variety of biologically active molecules, including those with antibacterial, anticancer, and anti-inflammatory properties. umn.edumdpi.com Synthetic chemists can leverage the reactivity of the 6-amino group to introduce diverse substituents or to participate in coupling reactions, thereby creating novel compounds with potentially enhanced or entirely new biological activities. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, leading to a wide array of new chemical entities. mdpi.com The versatility of benzoxazolone derivatives as synthons opens up new avenues for the discovery and development of innovative organic molecules with diverse applications.

Interdisciplinary Research Integrating Chemical Synthesis and Computational Biology

The synergy between chemical synthesis and computational biology offers a powerful approach to the rational design and optimization of benzoxazolone-based compounds. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can provide valuable insights into the interactions between these compounds and their biological targets.

QSAR studies can establish mathematical relationships between the chemical structure of benzoxazolone derivatives and their biological activity, helping to identify key structural features that contribute to potency and selectivity. nih.govfao.orgwur.nl Molecular docking simulations can predict the binding mode and affinity of these compounds to their target proteins, guiding the design of new derivatives with improved binding characteristics. nih.govresearchgate.net This integrated approach allows for a more targeted and efficient drug discovery process. By combining the predictive power of computational tools with the practical capabilities of chemical synthesis, researchers can accelerate the development of novel benzoxazolone-based compounds with enhanced therapeutic potential. For example, a QSAR model for benzoxazole derivatives as potential inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase has been developed, suggesting that this approach is promising for designing more potent inhibitors. nih.gov

Future Perspectives in the Academic Research of Benzoxazolone Compounds

The field of benzoxazolone research continues to evolve, with several exciting future perspectives on the horizon. The inherent versatility of the benzoxazolone scaffold ensures its continued relevance in the development of new therapeutic agents and research tools. nih.govresearchgate.net

Future research will likely focus on several key areas:

Expansion of Compound Libraries: The synthesis of even more diverse and complex benzoxazolone-based compound libraries will remain a priority for identifying novel biological activities. asinex.com

Multi-target Drug Design: There is a growing interest in developing single molecules that can modulate multiple biological targets simultaneously. The benzoxazolone scaffold is well-suited for this approach, and future research will likely explore the design of multi-target agents for complex diseases like cancer and neurodegenerative disorders. nih.gov

Advanced Molecular Probes: The development of more sophisticated molecular probes, including those with enhanced photophysical properties or novel functionalities, will enable deeper insights into biological processes.

Sustainable Synthesis: A focus on developing more environmentally friendly and sustainable synthetic methods for benzoxazolone derivatives will be crucial. mdpi.com

Integration with Systems Biology: Combining the study of benzoxazolone derivatives with systems biology approaches will provide a more holistic understanding of their effects on cellular networks and pathways.

Q & A

Q. What are the common synthetic routes for preparing 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and its derivatives?

The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with urea or thiourea under reflux conditions. For example, 5-chloro derivatives are synthesized by reacting 2-amino-4-chlorophenol with urea in dimethylformamide at 60°C, followed by purification via recrystallization . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield, particularly for derivatives with thiazole or sulfonamide substituents . Key steps include nucleophilic substitution at the 6-position and alkylation at the 3-position using ethyl halides. Characterization relies on H/C NMR, IR, and LC-MS .

Q. How can researchers optimize the antimicrobial activity screening of benzoxazolone derivatives?

Standard protocols involve:

- Bacterial strains : Gram-positive (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Antifungal strains : Candida albicans .

- Methods : Agar diffusion (cup-plate) for zone-of-inhibition measurements and broth dilution for minimum inhibitory concentration (MIC) determination. Derivatives with electron-withdrawing groups (e.g., Cl at position 5) or thiazole substituents show enhanced activity, with MIC values as low as 31.25 μg/mL against M. luteus .

Q. What analytical techniques are critical for characterizing benzoxazolone derivatives?

- Spectroscopy : H/C NMR (400 MHz, CDCl/DMSO-d) for structural confirmation, IR for functional group analysis (e.g., C=O stretch at ~1750 cm) .

- Chromatography : TLC for reaction monitoring and HPTLC for lipophilicity assessment (logP values range from 2.9–3.5 for benzoxazolones) .

- Mass spectrometry : LC-MS (e.g., Shimadzu 2010EV) to confirm molecular ions .

Advanced Research Questions

Q. How do substituents at the 6-position influence the reactivity and biological activity of benzoxazolones?

Electron-donating groups (e.g., -NH) enhance nucleophilic substitution reactions at the 6-position, enabling functionalization with thiazole or sulfonamide moieties . For instance, 6-(thiazol-4-yl) derivatives exhibit potent antibacterial activity due to improved membrane penetration, while 6-arylsulfonimido derivatives undergo ring-opening reactions with nucleophiles like piperidine, limiting their stability in basic conditions . Comparative studies show that 5-chloro substitution increases antifungal activity by 50% compared to unsubstituted analogs .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in MIC values often arise from variations in:

- Strain susceptibility : M. luteus is more sensitive to benzoxazolones than Bacillus subtilis .

- Experimental design : Broth dilution (dynamic MIC) vs. agar diffusion (static MIC).

- Derivative functionalization : Thiazole-substituted derivatives outperform sulfonamide analogs in Gram-positive inhibition .

To address contradictions, researchers should standardize protocols (e.g., CLSI guidelines) and validate results using dose-response curves .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural analysis?

- SHELXL : Refines crystal structures using high-resolution X-ray data. It is particularly effective for small-molecule crystallography and handling twinned macromolecular data .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying steric effects in 3-ethyl substituents .

For example, WinGX integrates SHELX programs for structure solution, refinement, and graphical representation, enabling precise determination of bond angles and torsional strain in benzoxazolone derivatives .

Q. What reaction mechanisms explain the ring-opening of 6-arylsulfonimido benzoxazolones?

In acidic conditions (e.g., HCl), the sulfonimido group acts as a leaving group, facilitating nucleophilic attack at the carbonyl carbon. This results in ring cleavage to form 2-aminophenol derivatives. Conversely, in basic media (e.g., piperidine), deprotonation at the 2-oxygen destabilizes the ring, leading to fragmentation . Kinetic studies using H NMR can track intermediate formation under varying pH conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.